Cas no 251912-77-3 (3-Carbamoyl-1,2-oxazole-5-carboxylic Acid)

3-Carbamoyl-1,2-oxazole-5-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5-Isoxazolecarboxylicacid,3-(aminocarbonyl)-(9CI)
- 3-carbamoyl-1,2-oxazole-5-carboxylic acid
- 5-Isoxazolecarboxylicacid, 3-(aminocarbonyl)-
- DTXSID70665605
- 251912-77-3
- 5-Isoxazolecarboxylic acid, 3-(aminocarbonyl)-
- 3-Carbamoylisoxazole-5-carboxylicacid
- EN300-127156
- BKA91277
- 3-Carbamoylisoxazole-5-carboxylic acid
- AKOS026729463
- 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid
-
- インチ: InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10)
- InChIKey: NECCPWTUSABFRC-UHFFFAOYSA-N
- ほほえんだ: NC(C1C=C(C(O)=O)ON=1)=O
計算された属性
- せいみつぶんしりょう: 156.01712
- どういたいしつりょう: 156.017
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 106A^2
- 疎水性パラメータ計算基準値(XlogP): -0.6
じっけんとくせい
- PSA: 106.42
3-Carbamoyl-1,2-oxazole-5-carboxylic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Carbamoyl-1,2-oxazole-5-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-127156-1.0g |
3-carbamoyl-1,2-oxazole-5-carboxylic acid |
251912-77-3 | 95% | 1.0g |
$1515.0 | 2023-02-15 | |
Enamine | EN300-127156-5.0g |
3-carbamoyl-1,2-oxazole-5-carboxylic acid |
251912-77-3 | 95% | 5.0g |
$4391.0 | 2023-02-15 | |
Enamine | EN300-127156-5g |
3-carbamoyl-1,2-oxazole-5-carboxylic acid |
251912-77-3 | 95% | 5g |
$4391.0 | 2023-11-13 | |
Enamine | EN300-127156-50mg |
3-carbamoyl-1,2-oxazole-5-carboxylic acid |
251912-77-3 | 95.0% | 50mg |
$351.0 | 2023-10-02 | |
Enamine | EN300-127156-10000mg |
3-carbamoyl-1,2-oxazole-5-carboxylic acid |
251912-77-3 | 95.0% | 10000mg |
$6512.0 | 2023-10-02 | |
A2B Chem LLC | AB27874-100mg |
3-Carbamoylisoxazole-5-carboxylic acid |
251912-77-3 | 95% | 100mg |
$588.00 | 2024-04-20 | |
A2B Chem LLC | AB27874-1g |
3-Carbamoylisoxazole-5-carboxylic acid |
251912-77-3 | 95% | 1g |
$1630.00 | 2024-04-20 | |
A2B Chem LLC | AB27874-500mg |
3-Carbamoylisoxazole-5-carboxylic acid |
251912-77-3 | 95% | 500mg |
$1279.00 | 2024-04-20 | |
Enamine | EN300-127156-1000mg |
3-carbamoyl-1,2-oxazole-5-carboxylic acid |
251912-77-3 | 95.0% | 1000mg |
$1515.0 | 2023-10-02 | |
A2B Chem LLC | AB27874-10g |
3-Carbamoylisoxazole-5-carboxylic acid |
251912-77-3 | 95% | 10g |
$6890.00 | 2024-04-20 |
3-Carbamoyl-1,2-oxazole-5-carboxylic Acid 関連文献
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
3-Carbamoyl-1,2-oxazole-5-carboxylic Acidに関する追加情報
Professional Introduction to 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid (CAS No. 251912-77-3)
3-Carbamoyl-1,2-oxazole-5-carboxylic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 251912-77-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the oxazole derivative class, which is well-documented for its role in various pharmacological applications. The presence of both carbamoyl and carboxylic acid functional groups in its molecular structure endows it with diverse chemical reactivity, making it a valuable scaffold for drug discovery and development.
The structural motif of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid consists of a five-membered oxazole ring fused with an amide-like moiety at the 3-position and a carboxylic acid group at the 5-position. This specific arrangement of functional groups has been shown to influence its interactions with biological targets, particularly enzymes and receptors involved in metabolic pathways. The oxazole ring itself is known for its stability and ability to participate in hydrogen bonding, which is critical for binding affinity in drug design.
In recent years, there has been a surge in research focused on oxazole derivatives as potential therapeutic agents. Studies have highlighted the significance of the oxazole core in modulating biological processes, including inflammation, pain perception, and neurodegenerative disorders. The incorporation of additional functional groups, such as the carbamoyl and carboxylic acid moieties in 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid, further expands its pharmacological potential by allowing for selective interactions with biological macromolecules.
One of the most compelling aspects of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid is its versatility as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop novel compounds with enhanced efficacy and reduced toxicity compared to existing therapies. For instance, derivatives of this compound have been investigated for their anti-inflammatory properties, with some demonstrating comparable or superior activity to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) while exhibiting a more favorable pharmacokinetic profile.
The synthesis of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to construct the desired oxazole framework efficiently. These synthetic strategies not only enhance the accessibility of the compound but also allow for modifications at specific positions within the molecule to tailor its biological activity.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid with target proteins. These studies have revealed that the compound can effectively engage with key residues in enzyme active sites through hydrogen bonding networks and hydrophobic interactions. Such insights have guided the optimization of lead compounds toward improved binding affinities and selectivity.
The pharmacokinetic properties of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid are another critical area of investigation. In preclinical studies, this compound has demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles when administered orally or intravenously. Its moderate solubility in water and lipids suggests potential for formulation into various dosage forms suitable for different therapeutic indications.
Recent advances in biocatalysis have also opened new avenues for the production of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid derivatives using enzymatic methods. Enzymes such as cytochrome P450 monooxygenases and amidases can catalyze specific transformations on the heterocyclic core under mild conditions, minimizing side reactions and improving overall yields. This approach aligns with green chemistry principles by reducing reliance on harsh reagents and energy-intensive processes.
The role of 3-Carbamoyl-1,2-oxazole-5-carboxylic Acid in addressing unmet medical needs continues to evolve as new research emerges. Ongoing clinical trials are evaluating its efficacy in treating conditions such as chronic pain syndromes and neuroinflammatory diseases. Preliminary results have shown promising signs that warrant further investigation into its therapeutic potential.
In conclusion,3-Carbamoyl-1,2-oxazole-5-carboxylic Acid (CAS No. 251912-77-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and diverse biological activities. Its development as a lead compound or intermediate in drug synthesis underscores its importance in modern medicinal biology. As research progresses,this compound will likely continue to play a pivotal role in discovering novel therapeutics that address complex diseases worldwide.
251912-77-3 (3-Carbamoyl-1,2-oxazole-5-carboxylic Acid) 関連製品
- 1019380-80-3({1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl}methanamine)
- 2248306-80-9(5-{[(tert-butoxy)carbonyl]amino}-1H-imidazole-4-carboxylic acid)
- 1514227-80-5((1,3-thiazol-2-yl)methanesulfonamide)
- 1356342-73-8(tert-butyl 5-(benzyloxycarbonylamino)-3-fluoro-5,6-dihydropyridine-1(2H)-carboxylate)
- 4105-38-8(2',3',5'-Tri-O-acetyluridine)
- 50508-31-1(Acetamide, N,N-dimethyl-2-(4-nitrophenoxy)-)
- 1450790-52-9(2-(4-Chlorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)
- 2228644-57-1(2-methyl-1-(2-phenoxyphenyl)propan-2-ol)
- 1041508-35-3(1-[(5-Bromothiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid)
- 91445-56-6(3-(Hydrazinylmethyl)-N,N-dimethylaniline)




